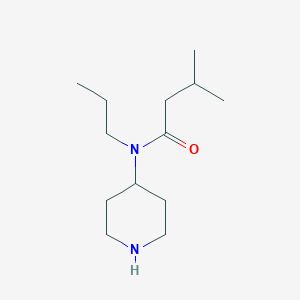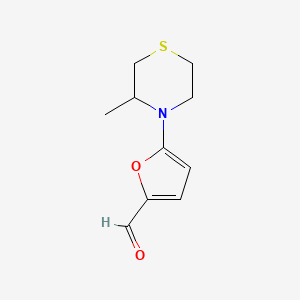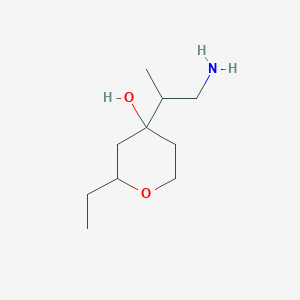
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the thiophene ring, along with an ethanamine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine typically involves the bromination of 2-methylthiophene followed by amination. The process can be summarized as follows:
Bromination: 2-Methylthiophene is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then reacted with ethanamine under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted thiophenes, while oxidation can lead to sulfoxides or sulfones.
Applications De Recherche Scientifique
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-methylthiophen-3-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoro-2-methylthiophen-3-yl)ethan-1-amine: Contains a fluorine atom at the 5-position.
1-(5-Iodo-2-methylthiophen-3-yl)ethan-1-amine: Features an iodine atom at the 5-position.
Uniqueness: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions
Propriétés
Formule moléculaire |
C7H10BrNS |
|---|---|
Poids moléculaire |
220.13 g/mol |
Nom IUPAC |
1-(5-bromo-2-methylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-4(9)6-3-7(8)10-5(6)2/h3-4H,9H2,1-2H3 |
Clé InChI |
XWRNXLPBPRDSNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)Br)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl-(7-nitro-benzo[1,2,5]oxadiazol-4-YL)-amine](/img/structure/B13169050.png)





![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

![7,7-Dimethyl-1-phenyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B13169084.png)



